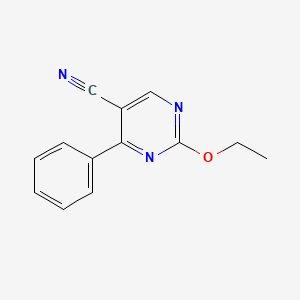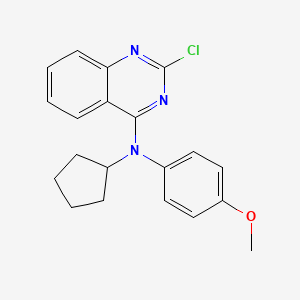
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazolin-4-amine with cyclopentylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis (programmed cell death).
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: Known for its potent anticancer activity.
2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Exhibits significant biological activity, including antimicrobial properties.
2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine: Studied for its cytotoxic effects on cancer cells.
Uniqueness
2-Chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinazoline derivatives. Its cyclopentyl group can influence its binding affinity and selectivity towards molecular targets, potentially enhancing its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
827030-74-0 |
|---|---|
Molekularformel |
C20H20ClN3O |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
2-chloro-N-cyclopentyl-N-(4-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C20H20ClN3O/c1-25-16-12-10-15(11-13-16)24(14-6-2-3-7-14)19-17-8-4-5-9-18(17)22-20(21)23-19/h4-5,8-14H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
CAKHTCBSKZHLJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C2CCCC2)C3=NC(=NC4=CC=CC=C43)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B12924297.png)
![2,6-Difluoro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzamide](/img/structure/B12924321.png)
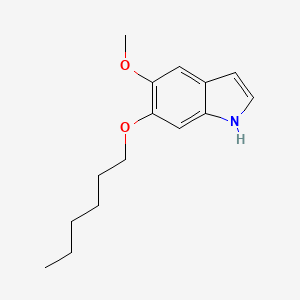

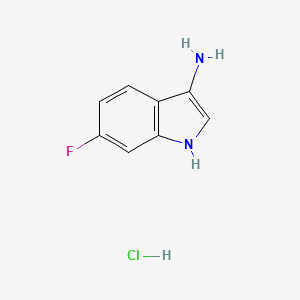
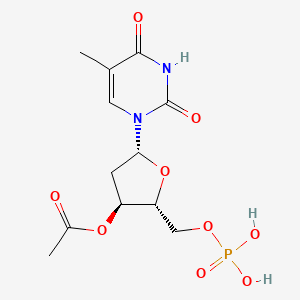
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
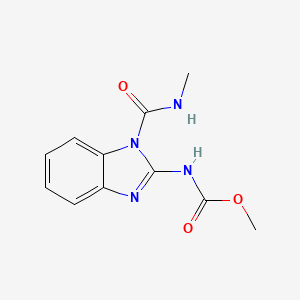

![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
